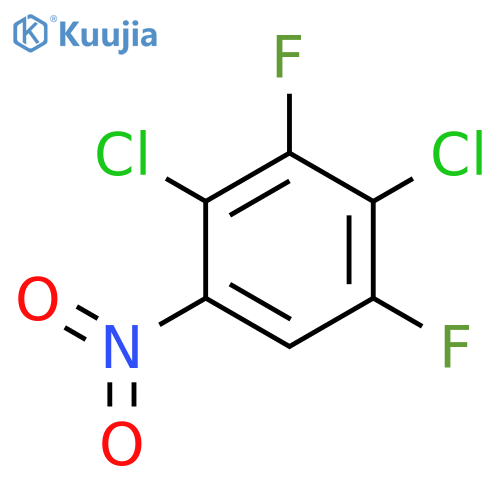Cas no 774-19-6 (2,4-Dichloro-3,5-difluoronitrobenzene)

774-19-6 structure
商品名:2,4-Dichloro-3,5-difluoronitrobenzene
2,4-Dichloro-3,5-difluoronitrobenzene 化学的及び物理的性質
名前と識別子
-
- 2,4-dichloro-1,3-difluoro-5-nitro-benzene
- 2,4-Dichlor-1,3-difluor-5-nitro-benzol; 3.5-Difluor-2.4-dichlor-1-nitro-benzol
- 2,4-Dichloro-3,5-difluoronitrobenzene
- 2,4-dichloro-1,3-difluoro-5-nitrobenzene
- 774-19-6
- BS-29571
- SCHEMBL8375062
-
- インチ: InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H
- InChIKey: JMGWWGJSSUQAFX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 226.93500
- どういたいしつりょう: 226.9352400Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 45.82000
- LogP: 3.70300
2,4-Dichloro-3,5-difluoronitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH58765-5g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 98% | 5g |
$271.00 | 2024-04-19 | |
| TRC | D434553-250mg |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 250mg |
$374.00 | 2023-05-18 | ||
| Crysdot LLC | CD12031887-5g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 95+% | 5g |
$1131 | 2024-07-24 | |
| 1PlusChem | 1P00GA31-5g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 98% | 5g |
$283.00 | 2025-02-27 | |
| TRC | D434553-1g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 1g |
$821.00 | 2023-05-18 | ||
| TRC | D434553-100mg |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | D434553-500mg |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 500mg |
$574.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742432-1g |
2,4-Dichloro-1,3-difluoro-5-nitrobenzene |
774-19-6 | 98% | 1g |
¥3714.00 | 2024-04-29 | |
| A2B Chem LLC | AH58765-1g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 98% | 1g |
$75.00 | 2024-04-19 | |
| 1PlusChem | 1P00GA31-1g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 98% | 1g |
$83.00 | 2025-02-27 |
2,4-Dichloro-3,5-difluoronitrobenzene 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
774-19-6 (2,4-Dichloro-3,5-difluoronitrobenzene) 関連製品
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
